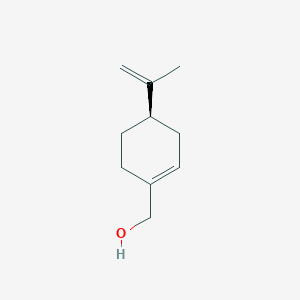

(+)-Perillyl alcohol

Description

Properties

IUPAC Name |

[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTYTMIUWGWIMO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315388 | |

| Record name | (+)-Perillyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

119.00 to 121.00 °C. @ 11.00 mm Hg | |

| Record name | (R)-p-Mentha-1,8-dien-7-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57717-97-2 | |

| Record name | (+)-Perillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Perillyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-p-Mentha-1,8-dien-7-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(+)-Perillyl Alcohol: A Technical Guide to Natural Sources, Isolation, and Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Perillyl alcohol (POH), chemically known as (R)-(+)-[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol, is a naturally occurring monoterpene and a hydroxylated derivative of the abundant monoterpene (+)-limonene.[1][2] Found in the essential oils of numerous plants, POH has garnered significant interest in the scientific and medical communities for its potential therapeutic properties, particularly its anticancer activities.[2][3] Preclinical studies have demonstrated its ability to inhibit tumor growth, induce apoptosis, and prevent cancer in various models.[2][4] This has led to its investigation in clinical trials, especially for treating brain tumors like glioblastoma.[2][5]

This technical guide provides an in-depth overview of the natural sources of this compound and details the primary methodologies for its isolation and production, including direct extraction, biotransformation, and chemical synthesis from natural precursors. It is intended to serve as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a constituent of the essential oils of a wide variety of plants, though often in trace amounts.[1] Its presence is widespread, making numerous botanicals potential sources for extraction. The primary natural precursor, (+)-limonene, is significantly more abundant, comprising over 90% of citrus essential oils, and can be converted to (+)-POH through various means.[1][6]

Key botanical sources include:

-

Peppermint and Spearmint (Mentha piperita & Mentha spicata)[2][3][4]

-

Perilla (Perilla frutescens)[8]

-

Cherries and Cranberries (Prunus avium & Vaccinium macrocarpon)[2][3]

The biosynthesis in plants like Perilla frutescens involves the conversion of geranyl diphosphate (GDP) to (-)-limonene, which is then hydroxylated to form perillyl alcohol.[10]

Isolation and Production Methodologies

Due to its relatively low concentration in many natural sources, several strategies have been developed to obtain pure this compound in larger quantities. These methods range from direct extraction from plant biomass to advanced biocatalytic and synthetic chemistry approaches using abundant natural precursors.

Direct Extraction and Purification from Plant Material

This classical approach involves the extraction of essential oils followed by chromatographic separation to isolate POH. A patented method highlights the extraction from orange peels.[9]

Biotransformation from (+)-Limonene

Biocatalysis offers a highly specific and efficient route to convert (+)-limonene into this compound. This method leverages microorganisms, either wild-type or genetically engineered, that possess enzymes capable of performing the required hydroxylation reaction.

-

Engineered Escherichia coli : Strains of E. coli have been engineered to express monooxygenase enzymes that specifically hydroxylate (+)-limonene at the C7 position. By optimizing expression systems, cofactors, and reaction conditions, high yields of (+)-POH can be achieved.[11][12]

-

Other Bacterial Systems : Wild-type strains, such as Mycobacterium sp. (strain HXN-1500), have been identified that can perform this conversion.[13] The responsible cytochrome P450 alkane hydroxylase was cloned and expressed in Pseudomonas putida, creating a robust system for scaled-up production.[13]

Chemical Synthesis from Natural Precursors

This compound can also be synthesized from readily available natural monoterpenes like (+)-limonene oxide or beta-pinene.[7][14]

A notable four-step synthesis starts from commercially available (+)-limonene oxide.[14] The key step in this process is a palladium(0)-mediated isomerization of a secondary allylic acetate to its primary isomer, which is then hydrolyzed to yield this compound.[14][15] Another route involves converting beta-pinene to beta-pinene oxide, followed by esterification and hydrolysis to produce POH.[7]

Quantitative Data Summary

The efficiency of POH production varies significantly with the chosen methodology. Biotransformation methods have shown the most promising yields for large-scale production.

| Method | Starting Material / Organism | Yield / Titer | Reference |

| Biotransformation | Engineered Escherichia coli (Strain 10) | 1.23 g/L | [11][12] |

| Biotransformation | Pseudomonas putida expressing Mycobacterium sp. P450 | 2.3 g/L (whole reactor) or 6.8 g/L (organic phase) | [13] |

| Chemical Synthesis | (+)-Limonene Oxide | 39% Overall Yield (4 steps) | [14] |

| Direct Extraction | Orange Peel | Yield not quantified in provided sources | [9] |

Experimental Protocols

Protocol: Extraction and Separation from Orange Peel

Adapted from KR100324895B1[9]

-

Extraction : Mix dried citrus peel powder with ethanol and perform extraction.

-

Filtration : Filter the resulting mixture to separate the ethanol extract from the solid peel residue.

-

Partitioning : Add hexane to the ethanol extract and mix thoroughly. Allow the layers to separate. The upper hexane layer will contain limonene and other nonpolar compounds, while the lower ethanol layer will be enriched with perillyl alcohol.

-

Separation : Carefully separate and collect the lower ethanol layer.

-

Concentration & Chromatography I : Concentrate the ethanol extract and subject it to glass column chromatography using pure ethanol as the mobile phase.

-

Chromatography II : Further purify the POH-containing fractions using a second column chromatography step with a water/ethanol mixture as the mobile phase to yield purified perillyl alcohol.

Protocol: Whole-Cell Biocatalysis Using Engineered E. coli

Adapted from Sun C, et al. (2022)[11][12]

-

Strain Cultivation : Cultivate the recombinant E. coli strain (e.g., Strain 10 expressing cymA and fdh) in a 5 L bioreactor under optimal growth conditions.

-

Biomass Harvesting : Harvest the cell biomass via centrifugation.

-

Reaction Setup : Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). Resuspend the harvested cells in the buffer to a final concentration (e.g., OD₆₀₀ of 50).

-

Biotransformation : Transfer the cell suspension to a bioreactor. Add the substrate, (+)-limonene. Maintain the reaction at the optimal temperature (e.g., 20°C) with controlled agitation (300–800 rpm) and aeration (0.5 vvm) for 12-20 hours.[11][12]

-

Product Recovery : After the reaction, centrifuge the mixture to pellet the cells. The supernatant, containing the produced this compound, is collected.

-

Purification : Extract the this compound from the supernatant using an appropriate organic solvent, followed by standard purification techniques like column chromatography or distillation.

Protocol: Chemical Synthesis from (+)-Limonene Oxide

Adapted from Geoghegan K, Evans P (2014)[14]

-

Epoxide Opening : Treat (+)-limonene oxide (a mixture of cis and trans diastereoisomers) with a suitable base or catalyst to induce an epoxide-allylic alcohol transposition, forming the secondary alcohol (5).

-

Acetylation : Acetylate the secondary alcohol using acetic anhydride and a catalyst to form the corresponding secondary allylic acetate (6).

-

Palladium-Catalyzed Isomerization : Subject the secondary allylic acetate (6) to a palladium(0)-catalyzed rearrangement. This key step isomerizes it to the primary allylic acetate (7). The reaction does not proceed to completion, resulting in a mixture of (6) and (7).

-

Hydrolysis : Perform a basic hydrolysis (saponification) on the mixture of acetates. This converts the primary acetate (7) to this compound (1) and the secondary acetate (6) back to the secondary alcohol (5).

-

Purification : Separate the target this compound (1) from the secondary alcohol (5) and other reagents using column chromatography to obtain the pure product.

Biological Activity and Signaling Pathways

Perillyl alcohol's anticancer effects are attributed to its pleiotropic action on multiple cellular pathways. It inhibits the post-translational isoprenylation of small G-proteins like Ras, which are critical for cell signaling and proliferation.[1] This disruption leads to cell cycle arrest and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Perillyl Alcohol (Monoterpene Alcohol), Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5994598A - Method of preparing perillyl alcohol and perillyl acetate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. KR100324895B1 - A method of extraction and seperation of perillyl alcohol using ethanol from orange peel - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]

- 12. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of (+)-Perillyl Alcohol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Perillyl alcohol, a naturally occurring monoterpenoid found in the essential oils of various plants such as citrus fruits, mints, and lavender, has garnered significant attention for its potential therapeutic properties, particularly in the field of oncology. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, focusing on the core enzymatic steps, their regulation, and the experimental methodologies used for their characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, plant biochemistry, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants originates from the universal precursor of monoterpenes, geranyl diphosphate (GPP), which is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. The core pathway to this compound involves a three-step enzymatic cascade:

-

Cyclization of Geranyl Diphosphate: The pathway is initiated by the cyclization of GPP to (+)-limonene, catalyzed by the enzyme (+)-limonene synthase.

-

Hydroxylation of (+)-Limonene: Subsequently, (+)-limonene undergoes regiospecific hydroxylation at the C7 position to yield this compound. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically a (+)-limonene-7-hydroxylase.

-

Oxidation of this compound: In some plant species, this compound can be further oxidized to (+)-perillyl aldehyde and subsequently to (+)-perillic acid. These reactions are catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively.

dot graph "Biosynthetic_Pathway_of_Perillyl_Alcohol" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes GPP [label="Geranyl Diphosphate (GPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Limonene [label="(+)-Limonene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; POH [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PAL [label="(+)-Perillyl Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; PA [label="(+)-Perillic Acid", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GPP -> Limonene [label=" (+)-Limonene Synthase"]; Limonene -> POH [label=" (+)-Limonene-7-Hydroxylase\n(Cytochrome P450)"]; POH -> PAL [label=" Perillyl Alcohol\nDehydrogenase"]; PAL -> PA [label=" Perillyl Aldehyde\nDehydrogenase"]; } /dot Figure 1: The biosynthetic pathway of this compound and its derivatives in plants.

Key Enzymes and Their Properties

A detailed understanding of the enzymes involved in the biosynthesis of this compound is crucial for metabolic engineering and synthetic biology applications.

(+)-Limonene Synthase (LS)

This enzyme catalyzes the first committed step in the pathway. The (+)-limonene synthase from Citrus sinensis (navel orange) has been well-characterized.[1][2] It is a divalent metal ion-dependent enzyme, with Mn²⁺ being the preferred cofactor over Mg²⁺.[3]

Quantitative Data for (+)-Limonene Synthase from Citrus sinensis

| Parameter | Value | Plant Source | Reference |

| K_m_ for GPP | 1.8 µM | Mentha x piperita | [3] |

| pH Optimum | ~6.7 | Mentha x piperita | [3] |

| Cofactor | Mn²⁺ (preferred), Mg²⁺ | Citrus sinensis, Mentha x piperita | [1][3] |

(+)-Limonene-7-Hydroxylase

This enzyme belongs to the cytochrome P450 superfamily of monooxygenases. While specific kinetic data for the plant (+)-limonene-7-hydroxylase is limited, studies on homologous cytochrome P450s from the CYP71 family in Mentha species (mints) provide insights into their function in limonene hydroxylation.[4][5] These enzymes are membrane-bound and require a cytochrome P450 reductase for activity.

General Properties of Plant Limonene Hydroxylases

| Property | Description | Plant Family | Reference |

| Enzyme Class | Cytochrome P450 Monooxygenase | Lamiaceae | [4] |

| Subcellular Localization | Endoplasmic Reticulum | Mentha species | [6] |

| Cofactor Requirement | NADPH | General for P450s | [7] |

Perillyl Alcohol Dehydrogenase (PADH)

The oxidation of this compound to (+)-perillyl aldehyde is catalyzed by an alcohol dehydrogenase. While a specific perillyl alcohol dehydrogenase has not been extensively characterized from plants producing this monoterpenoid, plant alcohol dehydrogenases are a well-studied family of enzymes.[8][9] They are typically NAD⁺- or NADP⁺-dependent.

General Properties of Plant Alcohol Dehydrogenases

| Property | Description | Plant Source Example | Reference |

| Enzyme Class | Alcohol Dehydrogenase | Arabidopsis thaliana | [9] |

| pH Optimum (Oxidation) | Typically alkaline (e.g., 10.5) | Arabidopsis thaliana | [9] |

| Cofactor | NAD⁺ or NADP⁺ | General | [8] |

Subcellular Localization and Regulation

The biosynthesis of this compound is spatially organized within the plant cell. The initial steps, including the formation of GPP and its cyclization to (+)-limonene, occur in the plastids.[10][11][12] Subsequent hydroxylation and oxidation reactions are believed to take place at the endoplasmic reticulum and in the cytosol, respectively.[6]

The expression of genes encoding the biosynthetic enzymes is tightly regulated at the transcriptional level. This regulation is influenced by developmental cues and environmental stimuli.[13] Transcription factors from various families, such as MYB, bHLH, and AP2/ERF, are known to play a role in controlling the expression of genes in terpenoid biosynthetic pathways.[6][14]

Experimental Protocols

Assay for (+)-Limonene Synthase Activity

This protocol is adapted from the characterization of (+)-limonene synthase from Citrus sinensis.[1]

Materials:

-

Enzyme extract or purified (+)-limonene synthase

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

Geranyl diphosphate (GPP) substrate solution (1 mM in assay buffer)

-

Organic solvent for extraction (e.g., hexane or pentane) containing an internal standard (e.g., isobutylbenzene)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare the reaction mixture in a glass vial: 880 µL of assay buffer, 100 µL of enzyme extract.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the 1 mM GPP substrate solution.

-

Overlay the reaction mixture with 1 mL of the organic solvent containing the internal standard.

-

Incubate the reaction at 30°C for 1 hour with gentle shaking.

-

Stop the reaction by vortexing vigorously for 30 seconds to extract the limonene into the organic phase.

-

Centrifuge to separate the phases.

-

Analyze a 1 µL aliquot of the organic phase by GC-MS to identify and quantify the (+)-limonene produced.

Assay for (+)-Limonene-7-Hydroxylase Activity (Microsomal Preparation)

This is a general protocol for assaying cytochrome P450 activity from plant microsomes.

Materials:

-

Plant tissue rich in essential oils (e.g., young leaves of Mentha species)

-

Microsome extraction buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA, 0.5 M sucrose, 20 mM β-mercaptoethanol

-

Assay buffer: 50 mM potassium phosphate (pH 7.5)

-

NADPH solution (10 mM in assay buffer)

-

(+)-Limonene solution (dissolved in a minimal amount of DMSO and diluted in assay buffer)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS

Procedure:

-

Isolate microsomes from the plant tissue by differential centrifugation.

-

Resuspend the microsomal pellet in the assay buffer.

-

Prepare the reaction mixture: 850 µL of assay buffer, 100 µL of microsomal suspension, 10 µL of (+)-limonene solution.

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding 40 µL of the 10 mM NADPH solution.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 1 mL of cold ethyl acetate and vortexing.

-

Extract the products twice with ethyl acetate.

-

Pool the organic phases, evaporate to dryness under a stream of nitrogen, and redissolve in a small volume of ethyl acetate.

-

Analyze by GC-MS to identify and quantify this compound.

Conclusion

The biosynthesis of this compound in plants is a fascinating and important pathway with implications for both agriculture and medicine. Further research is needed to fully elucidate the specific enzymes and regulatory networks involved in diverse plant species. A deeper understanding of this pathway will pave the way for the development of robust metabolic engineering strategies for the sustainable production of this promising therapeutic agent.

References

- 1. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and characterization of an alcohol dehydrogenase from Lithospermum erythrorhizon cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and enzymatic characterization of alcohol dehydrogenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoterpene biosynthesis potential of plant subcellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional regulation of plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana [frontiersin.org]

The Structure-Activity Relationship of (+)-Perillyl Alcohol: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Perillyl alcohol (POH), a naturally occurring monoterpenoid found in the essential oils of plants like lavender and peppermint, has garnered significant attention for its potential as an anticancer agent.[1][2] Its ability to inhibit tumor growth has been observed in a variety of preclinical models, and it has been investigated in clinical trials, particularly for malignant gliomas.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel POH-based cancer therapeutics. We will delve into the quantitative data on the bioactivity of POH and its derivatives, detail key experimental protocols, and visualize the intricate signaling pathways modulated by these compounds.

Core Structure and Anticancer Activity

This compound's molecular structure, characterized by a cyclohexene ring with a hydroxymethyl group and an isopropenyl substituent, is the foundation of its biological activity. The primary hydroxyl group at the C7 position is crucial for its anticancer effects.[3] POH's anticancer activity is multifaceted, encompassing the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways involved in cell proliferation and survival.[4][5][6]

Quantitative Data on Biological Activity

The efficacy of this compound and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in SAR studies. The following tables summarize the IC50 values for POH and a selection of its derivatives, providing a basis for comparing their antiproliferative activities.

Table 1: IC50 Values of this compound and its Metabolites against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Murine B16 Melanoma | 250 | [2] |

| Perillyl Aldehyde | Murine B16 Melanoma | 120 | [2] |

| This compound | Human A549 Lung Carcinoma | > 500 µg/mL | [7] |

| This compound | Human HepG2 Hepatocellular Carcinoma | 409.2 µg/mL | [7] |

| This compound | Human OVCAR-8 Ovarian Adenocarcinoma | High (GI = 90.92%–95.82%) | [8] |

| This compound | Human HCT-116 Colon Carcinoma | High (GI = 90.92%–95.82%) | [8] |

| This compound | Human SF-295 Glioblastoma | High (GI = 90.92%–95.82%)* | [8] |

Note: For some studies, specific IC50 values were not provided, but the growth inhibition (GI) percentage at a given concentration indicates high activity.

Table 2: IC50 Values of Synthetic Perillyl Alcohol Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8, HCT-116, SF-295 | 1.75–1.03 µL/mg | [8] |

| Perillyl alcohol carbamate-temozolomide conjugate | U87, A172, U251 human glioma | Data not quantified, but showed efficacy | [3] |

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the POH scaffold have yielded valuable insights into its SAR:

-

The Hydroxymethyl Group (C7): The primary alcohol at the C7 position is critical for activity. Esterification or etherification of this group can modulate the compound's lipophilicity and pharmacokinetic properties, sometimes leading to enhanced activity. For instance, certain fatty acid esters of POH have shown potent anticancer effects.

-

The Isopropenyl Group (C8-C10): Modifications to the isopropenyl side chain can significantly impact biological activity. Epoxidation of the double bond in this group, as seen in (-)-perillaldehyde 8,9-epoxide, has been shown to increase cytotoxicity compared to POH.[8]

-

The Cyclohexene Ring: Alterations to the cyclohexene ring are generally less explored but can influence the overall conformation and binding of the molecule to its targets.

-

Derivatization Strategies:

-

Esters and Ethers: Converting the hydroxyl group to esters or ethers can improve drug delivery and cellular uptake.

-

Carbamates: Carbamate derivatives, including conjugates with other chemotherapeutic agents like temozolomide, have been synthesized to create hybrid molecules with potentially synergistic effects.[3]

-

Glycosides: Glycosylation of POH can alter its solubility and pharmacokinetic profile.

-

Signaling Pathways Modulated by this compound

POH exerts its anticancer effects by targeting multiple signaling pathways critical for tumor cell growth and survival.

Inhibition of the Ras/Raf/MEK/ERK Pathway

One of the primary mechanisms of action of POH is the inhibition of post-translational modification of Ras proteins, a process crucial for their localization to the cell membrane and subsequent activation of downstream signaling cascades like the Raf/MEK/ERK pathway.[1] This pathway is frequently hyperactivated in many cancers, promoting cell proliferation.

Induction of Apoptosis via the Caspase Cascade

POH is a potent inducer of apoptosis, or programmed cell death. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of a cascade of cysteine proteases known as caspases.[5]

Cell Cycle Arrest at the G1 Phase

POH can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S checkpoint.[9][10] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).[9][10] Specifically, POH has been shown to upregulate the expression of the CKI p21, which in turn inhibits the activity of cyclin/CDK complexes required for entry into the S phase.[5]

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the accurate assessment of the biological activity of POH and its derivatives. Below are detailed methodologies for key in vitro assays.

Synthesis of this compound from (+)-Limonene

A common synthetic route to this compound involves the oxidation of (+)-limonene.[11][12]

Workflow for POH Synthesis

Detailed Protocol:

-

Reaction Setup: Dissolve (+)-limonene in a suitable solvent such as ethanol.

-

Oxidation: Add a selenium dioxide (SeO2) catalyst. Reflux the mixture for several hours.

-

Workup: After cooling, filter the reaction mixture to remove selenium. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis of Perillyl Alcohol Esters

Fatty acid esters of POH can be synthesized via esterification.[13]

Protocol:

-

Reactants: In a round-bottom flask, combine this compound, a fatty acid (e.g., lauric acid), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like toluene.

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting ester by column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (POH or its derivatives) and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound for a specified period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The structure-activity relationship of this compound provides a rich landscape for the design and development of novel anticancer agents. The core POH scaffold, with its essential hydroxyl group, serves as a versatile template for chemical modification. The derivatization of POH into esters, ethers, carbamates, and other analogues has shown promise in enhancing its therapeutic index.

Future research should focus on:

-

Systematic SAR studies: A more comprehensive evaluation of a wider range of derivatives against diverse cancer cell lines is needed to build more predictive SAR models.

-

Pharmacokinetic optimization: Modifications aimed at improving the bioavailability and metabolic stability of POH are crucial for its clinical translation.

-

Mechanism of action studies: A deeper understanding of the molecular targets and signaling pathways affected by novel POH derivatives will facilitate their rational design and clinical application.

-

Combination therapies: Investigating the synergistic effects of POH derivatives with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.

By leveraging the knowledge of its structure-activity relationship, the scientific community can continue to unlock the full therapeutic potential of this compound and its derivatives in the fight against cancer.

References

- 1. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perillyl alcohol selectively induces G0/G1 arrest and apoptosis in Bcr/Abl-transformed myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Perillyl alcohol causes G1 arrest through p15(INK4b) and p21(WAF1/Cip1) induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst [frontiersin.org]

- 12. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preclinical Evidence for (+)-Perillyl Alcohol's Anticancer Effects: A Technical Guide

Introduction

(+)-Perillyl alcohol (POH) is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, peppermint, and cherries.[1][2][3] Over the past three decades, it has garnered significant interest within the scientific community for its potential as a chemopreventive and therapeutic agent against a range of cancers.[1][4][5] Extensive preclinical research, encompassing both in vitro and in vivo models, has demonstrated POH's ability to inhibit tumor cell growth, induce apoptosis, and arrest the cell cycle through the modulation of multiple signaling pathways.[1][2][4] This technical guide provides a comprehensive overview of the preclinical evidence supporting the anticancer effects of this compound, detailing key experimental findings, methodologies, and the molecular mechanisms of action for an audience of researchers and drug development professionals.

In Vitro Anticancer Activity

POH has demonstrated broad anticancer potential across a variety of human cancer cell lines in laboratory settings.[2] Its cytotoxic and cytostatic effects are cell-type dependent, but common outcomes include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing cancer cell proliferation.[2][4][5]

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of POH and its metabolite, perillyl aldehyde, in different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Observed Effects | Reference |

| This compound | Murine B16 Melanoma | Melanoma | 250 | Growth Inhibition | [1] |

| Perillyl Aldehyde | Murine B16 Melanoma | Melanoma | 120 | Growth Inhibition | [1] |

| This compound | Rat PC12 Pheochromocytoma | Pheochromocytoma | 500 | Apoptosis Induction | [1] |

| Perillyl Aldehyde | Rat PC12 Pheochromocytoma | Pheochromocytoma | 200 | Apoptosis Induction | [1] |

| This compound | K562 | Chronic Myelogenous Leukemia | ~1000 | 88% Erk Activity Inhibition | [6] |

Experimental Protocols: Key In Vitro Assays

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. The following protocols are representative of those used to evaluate POH's in vitro anticancer activity.

1. Cell Culture:

-

Cell Lines: Human or animal cancer cell lines (e.g., B16 Melanoma, PC12 Pheochromocytoma, various lung, colon, and glioblastoma cell lines) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[1][2] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity and Cell Viability Assays (for IC50 Determination):

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of POH or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan product.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value is calculated as the concentration of POH that causes a 50% reduction in cell viability compared to the vehicle control.

-

3. Apoptosis Assays:

-

Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Cells are treated with POH or vehicle control for a predetermined time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic or necrotic cells with compromised membranes).

-

The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

-

4. Cell Cycle Analysis:

-

Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry.

-

Procedure:

-

Cells are treated with POH or vehicle control.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A to remove RNA and then stained with PI, which intercalates with DNA.

-

The DNA content of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify cell cycle arrest.

-

In Vivo Anticancer Activity

The anticancer efficacy of POH has been validated in numerous preclinical animal models, demonstrating its potential to prevent tumor formation and cause the regression of existing tumors.[1][3]

Data Presentation: In Vivo Efficacy

The following table summarizes the results from key in vivo studies investigating the anticancer effects of POH.

| Cancer Type | Animal Model | POH Administration | Key Findings | Reference |

| Pancreatic Cancer | Hamsters with injected pancreatic carcinoma cells | 2-4% POH in diet | Significant reduction in tumor growth; complete regression in 20% of animals. | [1] |

| Mammary Cancer | Rats with DMBA-induced carcinomas | 2.5% POH in diet | Regression of 81% of small carcinomas and 75% of advanced carcinomas. | [1] |

| Colon Cancer | Rats treated with azoxymethane (AOM) carcinogen | 1 or 2 g/kg POH in diet | Greatly reduced incidence and multiplicity of invasive adenocarcinomas. | [1] |

| Lung Cancer | Mice treated with NNK carcinogen | 75 mg/kg POH via intraperitoneal injection (3x/week) | Significantly reduced lung tumor formation. | [1] |

| Glioblastoma | Mice with intracranial glioblastoma xenografts | 0.76 or 1.9 mg/kg POH via intranasal delivery (every other day) | Significantly longer survival compared to control animals. | [1] |

| Sarcoma 180 | Mice inoculated with Sarcoma 180 cells | 100 or 200 mg/kg/day POH via intraperitoneal injection | 35.3% and 45.4% tumor growth inhibition, respectively. | [7][8] |

Experimental Protocols: Key In Vivo Models

1. Carcinogen-Induced Tumor Models (e.g., Mammary Cancer):

-

Animal Model: Female Sprague-Dawley rats.

-

Procedure:

-

At approximately 50 days of age, rats are administered a single dose of a chemical carcinogen, such as 7,12-dimethylbenz(a)anthracene (DMBA), to induce mammary tumors.

-

Once tumors are palpable, animals are randomized into control and treatment groups.

-

The treatment group receives a diet containing a specified percentage of POH (e.g., 2.5%). The control group receives a standard diet.

-

Tumor size is measured regularly (e.g., weekly) with calipers.

-

The primary endpoints are tumor regression rates and the prevention of new tumor development.

-

At the end of the study, animals are euthanized, and tumors and major organs are collected for histopathological analysis to assess efficacy and toxicity.[1]

-

2. Xenograft Tumor Models (e.g., Glioblastoma):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

Human glioblastoma cells are cultured in vitro and then stereotactically injected into the brain of the mice.

-

Tumor establishment is confirmed via methods like bioluminescence imaging (if cells are engineered to express luciferase) or MRI.

-

Mice are randomized into groups to receive POH or a vehicle control.

-

For glioblastoma, POH is often administered via intranasal delivery to bypass the blood-brain barrier.[1][9] A specific dose (e.g., 0.76 mg/kg) is delivered into the nostrils on a defined schedule.

-

The primary endpoint is overall survival. Tumor growth can also be monitored via imaging.

-

Histopathological analysis of the brain is performed at the end of the study.[1]

-

Molecular Mechanisms of Action and Signaling Pathways

POH exerts its anticancer effects by modulating a complex network of cellular pathways that regulate cell proliferation, survival, and death.[2][10]

Key Signaling Pathways Modulated by POH

-

Inhibition of Ras Protein Isoprenylation: One of the earliest proposed mechanisms was the inhibition of post-translational modification (isoprenylation) of small G-proteins like Ras, which is critical for their membrane localization and function.[1][2][5] By preventing farnesylation or geranylgeranylation, POH can disrupt oncogenic Ras signaling.[11]

-

Modulation of MAP Kinase (MEK/ERK) Pathway: POH has been shown to block signaling downstream of Ras by inhibiting the activation of MEK and its substrate ERK.[6] The MEK-ERK pathway is crucial for cell proliferation, and its inhibition contributes to POH's anti-leukemia effects.[6]

-

Induction of Apoptosis: POH promotes apoptosis by increasing the activity of caspases and modulating the expression of key regulatory proteins.[2][10] This includes upregulating the Fas receptor and its ligand (FasL) to trigger the extrinsic apoptosis pathway and altering the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins in the intrinsic mitochondrial pathway.[2]

-

Cell Cycle Arrest: POH can halt the cell cycle, typically at the G1 phase.[4][11] This is achieved by downregulating the expression of cyclins and upregulating cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[2][4][5]

-

Other Targets: POH has also been shown to affect other key cellular components, including the PI3K/AKT/mTOR pathway, transforming growth factor-beta (TGFβ) receptor, nuclear factor kappa B (NF-κB), and Na/K-ATPase.[1][2][4]

Visualization of Pathways and Workflows

References

- 1. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Intranasal Perillyl Alcohol for Glioma Therapy: Molecular Mechanisms and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

(+)-Perillyl Alcohol: A Technical Guide to its Chemopreventive Efficacy in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Perillyl alcohol (POH) is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, peppermint, spearmint, and cherries.[1][2] Its potential as a cancer chemopreventive and therapeutic agent has garnered significant scientific interest, stemming from extensive preclinical research.[3][4] In a variety of animal tumor models, POH has demonstrated the ability to inhibit, delay, or reverse carcinogenesis.[1][2] This document provides an in-depth technical overview of the key findings from these animal studies, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. While promising in preclinical settings, it is noteworthy that oral administration in human clinical trials led to significant gastrointestinal side effects, limiting its clinical translation via that route.[1][3] However, alternative delivery methods, such as intranasal administration, are being explored.[1][5]

Molecular Mechanisms of Chemoprevention

The anticancer effects of POH are pleiotropic, impacting multiple cellular functions and signaling pathways.[1] It can induce apoptosis in tumor cells without affecting normal cells, promote cell differentiation, and modulate detoxification systems.[2][4] The primary mechanisms are detailed below.

1. Inhibition of Ras Protein Signaling: One of the earliest and most studied mechanisms is the ability of POH to inhibit the post-translational isoprenylation of small G-proteins, including those in the Ras family.[6] Isoprenylation (specifically farnesylation for Ras) is critical for anchoring these proteins to the cell membrane, a prerequisite for their signaling activity.[6] By inhibiting farnesyl transferase, POH disrupts the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cancer cell proliferation.[7][8] However, some studies suggest this may not be the primary mechanism of action in all contexts.[6][9]

2. Induction of Apoptosis: POH triggers programmed cell death through multiple pathways.[7][10][11] It can enhance the Fas ligand (FasL)-induced extrinsic apoptosis pathway and modulate the mitochondrial (intrinsic) pathway by regulating the balance of pro-apoptotic (e.g., Bak, BAX) and anti-apoptotic (e.g., BCL-2) proteins.[2][7] Activation of caspases 3, 6, and 7 follows, leading to the execution of apoptosis.[7]

3. Modulation of Other Key Pathways: POH's influence extends to other critical cellular processes:

-

Cell Cycle Arrest: It can induce a G1 cell cycle block, preventing cells from progressing to the DNA synthesis phase.[1][10]

-

TGF-β Signaling: POH upregulates transforming growth factor beta (TGF-β) receptors, which can lead to the activation of SMAD proteins and transcription of cytostatic genes.[2][7]

-

JNK Pathway Activation: It can activate the JNK pathway, leading to apoptosis through transcription factors like c-Jun and c-Fos.[7]

-

Detoxification Enzymes: POH can induce Phase I and Phase II liver enzymes, which aids in the detoxification and excretion of carcinogens.[1][2][12]

Chemopreventive Efficacy: Summary of Animal Studies

POH has demonstrated significant chemopreventive activity across a range of animal models for cancers of the breast, colon, lung, skin, and pancreas.[1] However, it is important to note that its efficacy can be model-dependent, with some studies showing a lack of effect or even a weakly promoting effect in specific contexts, such as in certain models of esophageal and liver cancer.[1][6][13]

Data Presentation: Quantitative Efficacy

| Cancer Type | Animal Model | Carcinogen / Inducer | This compound Treatment Protocol | Key Quantitative Findings | Reference(s) |

| Mammary | Female Sprague-Dawley Rats | 7,12-dimethylbenz(a)anthracene (DMBA) | 2.5% in diet | Regression of 81% of small carcinomas and 75% of advanced carcinomas. | [1] |

| Colon | Fischer 344 Rats | Azoxymethane (AOM) | 1 g/kg or 2 g/kg in diet | Significant reduction in the incidence and multiplicity of invasive adenocarcinomas. | [1] |

| Lung | A/J Mice | 4-(methyl-nitrosoamino)-1-(3-pyridyl)-1-butanone (NNK) | 75 mg/kg, intraperitoneal injection, 3x/week | Significantly reduced lung tumor formation. | [1] |

| Pancreas | Syrian Golden Hamsters (injected with pancreatic carcinoma cells) | N/A (treatment model) | 2-4% in diet (1.2-2.4 g/kg per day) | Significant reduction of tumor growth; complete regression in 20% of animals. | [1] |

| Skin | TPras Transgenic Mice | Dimethylbenz[a]anthracene (DMBA) | 10 mM, topical application, 3x/week for 38 weeks | Delayed tumor appearance; 25-35% reduction in melanoma incidence. | [8] |

| Skin | SKH-1 Hairless Mice | UVB Irradiation | 1 mM or 10 mM, topical application, 3x/week | 10 mM POH reduced average tumors per mouse from ~0.4 to 0.1 and incidence from 37% to 7% at 17 weeks. | [12] |

| Esophagus | Male Fischer-344 Rats | N-nitrosomethylbenzylamine (NMBA) | 0.5% or 1.0% in diet | Showed a significant increase in dysplasia and a trend toward increased tumor multiplicity (promoting effect). | [6][13] |

| Liver | Wistar Rats | N-nitrosomorpholine (NNM) | 1 g/kg in diet | Failed to show fewer neoplastic liver foci compared to control (lack of detectable effect). | [1][4] |

Experimental Protocols & Methodologies

Detailed and consistent experimental design is critical for evaluating chemopreventive agents. Below are representative protocols derived from the cited literature.

General Experimental Workflow for Chemoprevention Studies

A typical workflow involves acclimatizing the animals, inducing carcinogenesis, administering the preventive agent, and finally, analyzing the outcomes.

Example Protocol 1: Rat Mammary Carcinogenesis Model

-

Animal Model: Female Sprague-Dawley rats.[1]

-

Carcinogen: A single dose of 7,12-dimethylbenz(a)anthracene (DMBA) administered intragastrically to induce mammary tumors.[1]

-

Intervention: Once tumors reached a palpable size, animals were randomized to receive a control diet or a diet containing 2.5% this compound.[1]

-

Duration: Animals were maintained on the respective diets and monitored for tumor growth or regression.

-

Endpoints: Measurement of tumor size over time to determine regression rates.[1]

Example Protocol 2: Mouse Lung Tumorigenesis Model

-

Animal Model: A/J mice, which are susceptible to lung adenoma development.[1]

-

Carcinogen: A single intraperitoneal (i.p.) injection of 4-(methyl-nitrosoamino)-1-(3-pyridyl)-1-butanone (NNK).[1]

-

Intervention: Concurrent with the carcinogen, mice received i.p. injections of this compound at a dose of 75 mg/kg, three times per week.[1]

-

Duration: Treatment continued for a specified period (e.g., several weeks) after which the experiment was terminated.

-

Endpoints: Lungs were harvested, and the number of surface tumors was counted to determine tumor multiplicity and incidence.[1]

Example Protocol 3: Rat Esophageal Tumorigenesis Model

-

Carcinogen: Subcutaneous (s.c.) injection of N-nitrosomethylbenzylamine (0.25 mg/kg body weight), three times a week for 5 weeks.[6][13]

-

Intervention: Three days after the final carcinogen dose, rats were switched to either a control diet or diets containing 0.5% or 1.0% this compound.[6][13]

-

Endpoints: Esophageal tumors were counted, and tissues were analyzed for dysplasia.[6][13]

Conclusion and Future Directions

The body of preclinical evidence strongly supports the role of this compound as a potent chemopreventive agent in animal models of breast, colon, lung, skin, and pancreatic cancer.[1] Its multifaceted mechanism of action, targeting key oncogenic pathways like Ras signaling and inducing apoptosis, makes it a compelling candidate for further investigation.[6][7] However, the conflicting results in esophageal and liver cancer models highlight the tissue- and carcinogen-specific nature of its effects, warranting caution and further research.[1][13]

For drug development professionals, the primary challenge remains translating these robust preclinical findings into clinical efficacy. The gastrointestinal toxicity observed with oral POH in human trials was a significant setback.[1][3] Future research should therefore focus on:

-

Alternative Delivery Systems: Further exploration of intranasal or topical delivery to bypass first-pass metabolism and reduce gastrointestinal exposure.[1][5]

-

Combination Therapies: Investigating synergistic effects of POH with conventional chemotherapeutic agents or other targeted therapies.

-

Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to POH-based interventions.

By addressing these areas, the full potential of this compound as a valuable agent in the arsenal against cancer may yet be realized.

References

- 1. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perillyl alcohol: applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intranasal Perillyl Alcohol for Glioma Therapy: Molecular Mechanisms and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies [mdpi.com]

- 8. Effects of perillyl alcohol on melanoma in the TPras mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. altmedrev.com [altmedrev.com]

- 13. Perillyl alcohol as a chemopreventive agent in N-nitrosomethylbenzylamine-induced rat esophageal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Oral Perillyl Alcohol: A Technical Review of Early-Phase Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like lavender and peppermint, has garnered significant interest for its potential anticancer properties.[1] Preclinical studies in various tumor models have demonstrated its ability to inhibit tumor growth, induce apoptosis, and arrest the cell cycle.[2] This promising preclinical data led to the initiation of several early-phase clinical trials to evaluate the safety, pharmacokinetics, and preliminary efficacy of orally administered POH in patients with advanced cancers. This technical guide provides an in-depth review of these early-phase clinical trials, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. However, it is important to note that the clinical development of oral POH was largely halted due to significant gastrointestinal side effects and a lack of convincing anticancer activity at tolerable doses.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various Phase I and Phase II clinical trials of oral perillyl alcohol. These trials primarily enrolled patients with advanced, refractory malignancies.

Table 1: Phase I Clinical Trial Dose Escalation and Maximum Tolerated Dose (MTD)

| Study / Reference | No. of Patients | Dosing Schedule | Dose Range (mg/m²/dose) | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) (mg/m²/dose) |

| Bailey et al.[1][2] | 18 | Three times a day, continuous | 800 - 2400 | Nausea, vomiting, anorexia, fatigue[1][2] | Not reached up to 2400 mg/m² three times a day[1] |

| Ripple et al.[4] | 16 | Four times a day, continuous | 800 - 1600 | Gastrointestinal toxicities, fatigue[1] | 1200 mg/m² four times a day recommended for Phase II[1][5] |

| Hudes et al.[6] | 17 | Three times a day, 14 days on/14 days off | 1600 - 2800 | Nausea, fatigue, hypokalemia[1][6] | 2100[6] |

| LoRusso et al.[1] | 21 | Three times a day, continuous | 600 - 2800 | Fatigue, nausea[1] | 2800[1] |

Table 2: Pharmacokinetic Parameters of Perillyl Alcohol Metabolites

Oral POH is rapidly metabolized, and the parent compound is often undetectable in plasma.[1][2] The primary metabolites are perillic acid (PA) and dihydroperillic acid (DHPA).[1]

| Study / Reference | Dose Level (mg/m²/dose) | Metabolite | Mean Peak Plasma Concentration (Cmax) (µM) | Time to Peak Concentration (Tmax) (hours) |

| Bailey et al.[2] | 800 | PA | Day 1: 175, Day 29: 139 | 2-3 |

| DHPA | Day 1: 7.1, Day 29: 9.8 | 3-5 | ||

| 1600 | PA | Day 1: 472, Day 29: 311 | 2-3 | |

| DHPA | Day 1: 34.2, Day 29: 34.0 | 3-5 | ||

| 2400 | PA | Day 1: 456, Day 29: 257 | 2-3 | |

| DHPA | Day 1: 26.2, Day 29: 23.4 | 3-5 | ||

| Hudes et al.[6] | 1600 | PA | 433.2 ± 245.8 | - |

| DHPA | 22.6 ± 12 | - | ||

| 2800 | PA | 774.1 ± 439.6 | - | |

| DHPA | 42.4 ± 15.24 | - |

Experimental Protocols

The early-phase clinical trials of oral POH generally followed a standard dose-escalation design to determine the MTD and characterize the safety profile.

Patient Population

The studies primarily enrolled adult patients with histologically confirmed advanced or refractory solid malignancies for whom no standard effective therapy was available.[1][7] Key inclusion criteria typically included:

-

Age ≥ 18 years[7]

-

ECOG performance status of 0-2[7]

-

Life expectancy of at least 3 months[7]

-

Adequate organ function (hematologic, renal, and hepatic)[7]

Exclusion criteria often included active brain metastases, significant gastrointestinal disorders, and concurrent use of cholesterol-lowering agents.[7]

Formulation and Administration

POH was administered orally in soft gelatin capsules, typically containing 250 mg of POH mixed with soybean oil.[1][5] Patients were instructed to take the capsules multiple times a day, with dosing schedules ranging from three to four times daily.[1] The administration could be on a continuous basis or in cycles (e.g., 14 days on, 14 days off).[1][6]

Dose Escalation and MTD Determination

A standard 3+3 dose escalation design was commonly employed.[8] Cohorts of 3-6 patients received escalating doses of oral POH.[7] The MTD was defined as the dose level at which a prespecified proportion of patients (e.g., one-third) experienced DLTs during the first cycle of therapy.

Toxicity and Response Evaluation

Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). The most frequently reported adverse events were gastrointestinal in nature, including nausea, vomiting, eructation, and satiety, which were often dose-limiting.[1] Fatigue was also a common side effect.[1]

Tumor response was typically assessed every 8 weeks using standard imaging techniques and evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST). While objective tumor responses were rare, some patients experienced disease stabilization for a period of six months or more.[1][2]

Pharmacokinetic Analysis

Blood samples were collected at various time points after POH administration to determine the plasma concentrations of POH and its major metabolites, PA and DHPA.[2][6] Pharmacokinetic parameters such as Cmax, Tmax, and area under the curve (AUC) were calculated to characterize the absorption, distribution, metabolism, and excretion of the compound.[4]

Signaling Pathways and Mechanism of Action

Perillyl alcohol exerts its anticancer effects through the modulation of multiple intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways implicated in POH's mechanism of action.

Key Mechanisms of Action:

-

Inhibition of Ras Protein Isoprenylation: One of the most studied mechanisms of POH is its ability to inhibit the post-translational isoprenylation (specifically farnesylation) of small G-proteins like Ras.[5][9] This modification is crucial for their membrane localization and subsequent activation of downstream signaling pathways, such as the Raf-MEK-ERK cascade, which promotes cell proliferation.[1]

-

Induction of Apoptosis: POH has been shown to induce programmed cell death in cancer cells through various mechanisms, including the activation of apoptotic pathways.[2]

-

Cell Cycle Arrest: POH can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[2]

-

Modulation of Other Signaling Pathways: Research suggests that POH can also impact other critical signaling pathways, including the transforming growth factor-beta (TGF-β) pathway and the nuclear factor kappa B (NF-κB) pathway.[1][5]

Conclusion

Early-phase clinical trials of oral perillyl alcohol established a safety profile characterized primarily by dose-limiting gastrointestinal toxicities. While the compound demonstrated some biological activity, as evidenced by disease stabilization in a subset of patients, it failed to produce significant objective tumor responses. The pharmacokinetic profile revealed rapid and extensive metabolism, making it challenging to maintain therapeutic concentrations of the parent compound. These factors ultimately led to the discontinuation of the clinical development of oral POH for cancer therapy. Current research has shifted towards exploring alternative delivery methods, such as intranasal administration, to bypass first-pass metabolism and potentially improve efficacy, particularly for central nervous system malignancies.[1][10][11]

References

- 1. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Detection of perillyl alcohol and its metabolite perillic acid in postsurgical glioblastoma tissue after intranasal administration of NEO100: illustrative case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I clinical and pharmacokinetic study of perillyl alcohol administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phase I pharmacokinetic trial of perillyl alcohol (NSC 641066) in patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Perillyl Alcohol for Glioblastoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. Intranasal Perillyl Alcohol for Glioma Therapy: Molecular Mechanisms and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glioblastoma - Wikipedia [en.wikipedia.org]

- 11. Phase I trial of intranasal NEO100, highly purified perillyl alcohol, in adult patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Perillyl Alcohol Delivery: Advanced Formulations for Enhanced Bioavailability

Application Notes and Protocols for Researchers in Drug Development

Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of various plants, has demonstrated significant potential as an anti-cancer agent. However, its clinical utility has been hampered by poor aqueous solubility and limited oral bioavailability. To overcome these challenges, various advanced drug delivery systems have been developed to enhance the pharmacokinetic profile of POH, thereby improving its therapeutic efficacy. This document provides detailed application notes and protocols for the formulation of perillyl alcohol using nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and cyclodextrin inclusion complexes.

Data Presentation: Pharmacokinetic Parameters of Perillyl Alcohol Formulations

The following table summarizes the key pharmacokinetic parameters of different perillyl alcohol formulations from preclinical studies, offering a clear comparison of their in vivo performance.

| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) | Fold Increase in Bioavailability (Compared to Free POH) | Reference |

| Free Perillyl Alcohol | Rat | 500 mg/kg, Oral | 40,507.18 | 1 | 187,698.3 | 8 | - | [1] |

| Nanostructured Lipid Carriers (NLCs) | Rat | 500 mg/kg, Oral | 55,938.43 | 4 | 375,396.6 | 11 | ~2-fold | [1] |

| Chitosan-Coated Nanoemulsion | Rat | Intranasal | ~1,200 (in brain) | 1 | - | - | Enhanced brain bioavailability | [2] |

| Solid Lipid Nanoparticles (SLNs) | Mouse | 100 & 200 mg/kg, Intraperitoneal | - | - | - | - | Significant tumor inhibition (51.76% & 54.49%) suggesting improved availability at the tumor site | [3][4] |

| β-Cyclodextrin Inclusion Complex | Mouse | 50 mg/kg | - | - | - | - | ~60% inhibition of tumor growth, indicating enhanced efficacy | [5][6] |

Note: Direct comparison of all formulations is challenging due to differences in administration routes and the specific endpoints measured in the studies. The data presented for SLNs and β-Cyclodextrin complexes indicate enhanced therapeutic effect, which is an indirect measure of improved bioavailability.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various perillyl alcohol formulations.

Preparation of Perillyl Alcohol-Loaded Nanostructured Lipid Carriers (NLCs)

Method: Hot Homogenization Technique [1]

Materials:

-

Perillyl alcohol (POH)

-

Solid lipid (e.g., Gelucire® 43/01)

-

Liquid lipid (e.g., soybean lecithin)

-

Surfactant (e.g., Polysorbate 80)

-

Purified water

Protocol:

-

Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Add the liquid lipid and perillyl alcohol to the molten solid lipid and mix until a homogenous lipid phase is formed.

-

Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3 cycles).

-

Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.

Preparation of Perillyl Alcohol-Loaded Solid Lipid Nanoparticles (SLNs)

Method: High-Shear Homogenization [3][4]

Materials:

-

Perillyl alcohol (POH)

-

Solid lipid (e.g., cetyl palmitate)

-

Surfactant (e.g., Polysorbate 80)

-

Purified water

Protocol:

-

Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Disperse the perillyl alcohol in the molten lipid.

-

Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

-

Emulsification: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 20,000 rpm for 15 minutes).

-

Cooling and SLN Formation: Transfer the resulting emulsion to a cold water bath and continue stirring at a lower speed until the lipid solidifies, forming the SLNs.

Preparation of Perillyl Alcohol/β-Cyclodextrin Inclusion Complex

Method: Co-evaporation Method [5][6]

Materials:

-

Perillyl alcohol (POH)

-

β-Cyclodextrin (β-CD)

-

Ethanol

-

Water

Protocol:

-

Dissolution: Dissolve perillyl alcohol and β-cyclodextrin in a 1:1 molar ratio in a mixture of ethanol and water.

-

Stirring: Stir the solution at room temperature for a specified period (e.g., 24 hours) to facilitate the formation of the inclusion complex.

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying and Collection: Dry the resulting solid powder in a vacuum oven to remove any residual solvent. The powder is the POH/β-CD inclusion complex.

Analytical Method for Perillyl Alcohol Quantification in Rat Plasma

Method: High-Performance Liquid Chromatography (HPLC) [7][8][9]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Internal Standard (e.g., Carvone)

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and inject it into the HPLC system.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of perillyl alcohol in blank plasma.

-

Determine the concentration of perillyl alcohol in the plasma samples by comparing the peak area ratio of POH to the internal standard against the calibration curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to perillyl alcohol's mechanism of action and the experimental workflow for its formulation and analysis.

Caption: Perillyl alcohol's inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Caption: Experimental workflow for the preparation of POH-loaded NLCs.

Caption: Logical relationship between formulation strategies and improved bioavailability.

References

- 1. Enhancing Oral Bioavailability and Brain Biodistribution of Perillyl Alcohol Using Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisionnanomedicine.com [precisionnanomedicine.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Tumor Efficiency of Perillylalcohol/β-Cyclodextrin Inclusion Complexes in a Sarcoma S180-Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-performance liquid chromatographic and pharmacokinetic analyses of an intravenous submicron emulsion of perillyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: (+)-Perillyl Alcohol as a Chiral Starting Material in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Perillyl alcohol (POH), a naturally occurring monoterpene found in the essential oils of plants like lavender and peppermint, has garnered significant attention as a versatile chiral starting material in organic synthesis. Its unique structural features, including a cyclohexene ring, a primary alcohol, and a chiral center, make it an attractive building block for the synthesis of complex natural products and novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in synthetic chemistry, with a focus on its preparation, derivatization, and application in the synthesis of bioactive molecules.

Synthesis of this compound

The enantiomerically pure form of this compound can be synthesized from the readily available starting material (+)-limonene oxide. A common synthetic route involves a four-step sequence with an overall yield of approximately 39%.[1][2] This process includes an epoxide rearrangement, acetylation, a key palladium(0)-mediated rearrangement, and final hydrolysis.

Experimental Workflow for the Synthesis of this compound

Caption: Four-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Secondary Allylic Alcohol from (+)-Limonene Oxide

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

-